

A Comparative Guide to the Properties of Anthanthrene: Computational vs. Experimental Data

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Compound of Interest

Compound Name: Anthanthrene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the physicochemical and electronic properties of **anthanthrene**, presenting both experimentally determined and computationally predicted data. The information is intended to assist researchers in understanding the characteristics of this polycyclic aromatic hydrocarbon (PAH) and to facilitate its application in various fields, including materials science and drug development.

Data Presentation

The following tables summarize the key quantitative data for **anthanthrene**, offering a side-by-side comparison of experimental and computational findings.

Table 1: Physicochemical Properties

Property	Experimental Value	Computational Value	Method (Computational)
Molecular Formula	C ₂₂ H ₁₂ [1][2]	C ₂₂ H ₁₂	-
Molar Mass	276.33 g/mol [2]	276.3 g/mol [1]	-
Melting Point	261 °C[2]	Not Typically Calculated	-
Solubility in Water	Insoluble[2]	-	-
Appearance	Golden yellow solid[2]	-	-

Table 2: Electronic and Spectroscopic Properties

Property	Experimental Value	Computational Value	Method (Computational)
UV-Vis Absorption			
λ_{max} (in cyclohexane)	~253 nm, ~365 nm[3]	-	-
λ_{max} (in benzene)	432 nm[4]	-	-
λ_{max} (for a derivative in CH ₂ Cl ₂)	486 nm[5]	460.36 nm (for a related dye)	TD-DFT/CPCM/TDCAM-B3LYP/6-31+G(d,p)[6]
Fluorescence Emission			
λ_{em} (in cyclohexane)	~400-500 nm (Excitation at 350 nm) [6]	-	-
λ_{em} (peak)	435 nm[4]	-	-
Fluorescence Quantum Yield (Φ_f) in Cyclohexane	0.36[6]	Not Directly Calculated	-
NMR Chemical Shifts (δ ppm)			
¹ H NMR (in CDCl ₃)	Not explicitly found for anthanthrene	Can be predicted	GIAO-B3LYP/6-311++G(2d,2p)[7]
¹³ C NMR (in CDCl ₃)	Not explicitly found for anthanthrene	Can be predicted	GIAO-B3LYP/6-311++G(2d,2p)[7]
Electronic Properties			
Ionization Potential	-	Can be calculated	DFT (e.g., B3LYP/6-31G(d))[8]
Electron Affinity	-	Can be calculated	DFT (e.g., B3LYP/6-31G(d))[8]

HOMO-LUMO Gap

-

Can be calculated

DFT (e.g., B3LYP/6-31G(d))[8]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and comparison.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λ_{max}) of **anthanthrene** in a given solvent.

Methodology:

- **Sample Preparation:** A stock solution of **anthanthrene** is prepared by dissolving a known mass of the compound in a spectroscopic grade solvent (e.g., cyclohexane or benzene) to a specific concentration (e.g., 9×10^{-5} mol/L)[9]. The absorbance of the solution should be kept below 1 to ensure linearity.
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is used. A quartz cuvette with a 1 cm path length is filled with the **anthanthrene** solution, and an identical cuvette filled with the pure solvent is used as a reference.
- **Data Acquisition:** The absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm). The instrument records the absorbance at each wavelength.
- **Analysis:** The wavelengths at which the absorbance is highest are identified as the λ_{max} values.

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield of **anthanthrene**.

Methodology:

- **Sample Preparation:** A dilute solution of **anthanthrene** is prepared in a spectroscopic grade solvent (e.g., cyclohexane) in a quartz cuvette. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects[6].
- **Instrumentation:** A spectrofluorometer is used. The instrument is equipped with an excitation source (e.g., a xenon lamp), excitation and emission monochromators, and a detector.
- **Emission Spectrum Acquisition:** The sample is excited at a specific wavelength (e.g., 350 nm)[6], and the emission spectrum is recorded over a range of longer wavelengths.
- **Quantum Yield Determination (Relative Method):**
 - The fluorescence spectrum of a standard with a known quantum yield (e.g., quinine sulfate) is measured under the same experimental conditions.
 - The integrated fluorescence intensities and the absorbances at the excitation wavelength for both the sample and the standard are determined.
 - The quantum yield of the sample (Φ_{sample}) is calculated using the following equation:
$$\Phi_{\text{sample}} = \Phi_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{std}}^2)$$
 where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to elucidate the molecular structure of **anthanthrene**.

General Methodology:

- **Sample Preparation:** A few milligrams of **anthanthrene** are dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added ($\delta = 0.00$ ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- **Data Acquisition:**

- For ^1H NMR, the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
- Analysis: The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) are analyzed to assign the signals to the specific protons and carbons in the **anthanthrene** molecule. While specific experimental data for the parent **anthanthrene** was not found in the search results, spectra for derivatives in CDCl_3 have been reported[8].

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms and molecules in a crystal of **anthanthrene**.

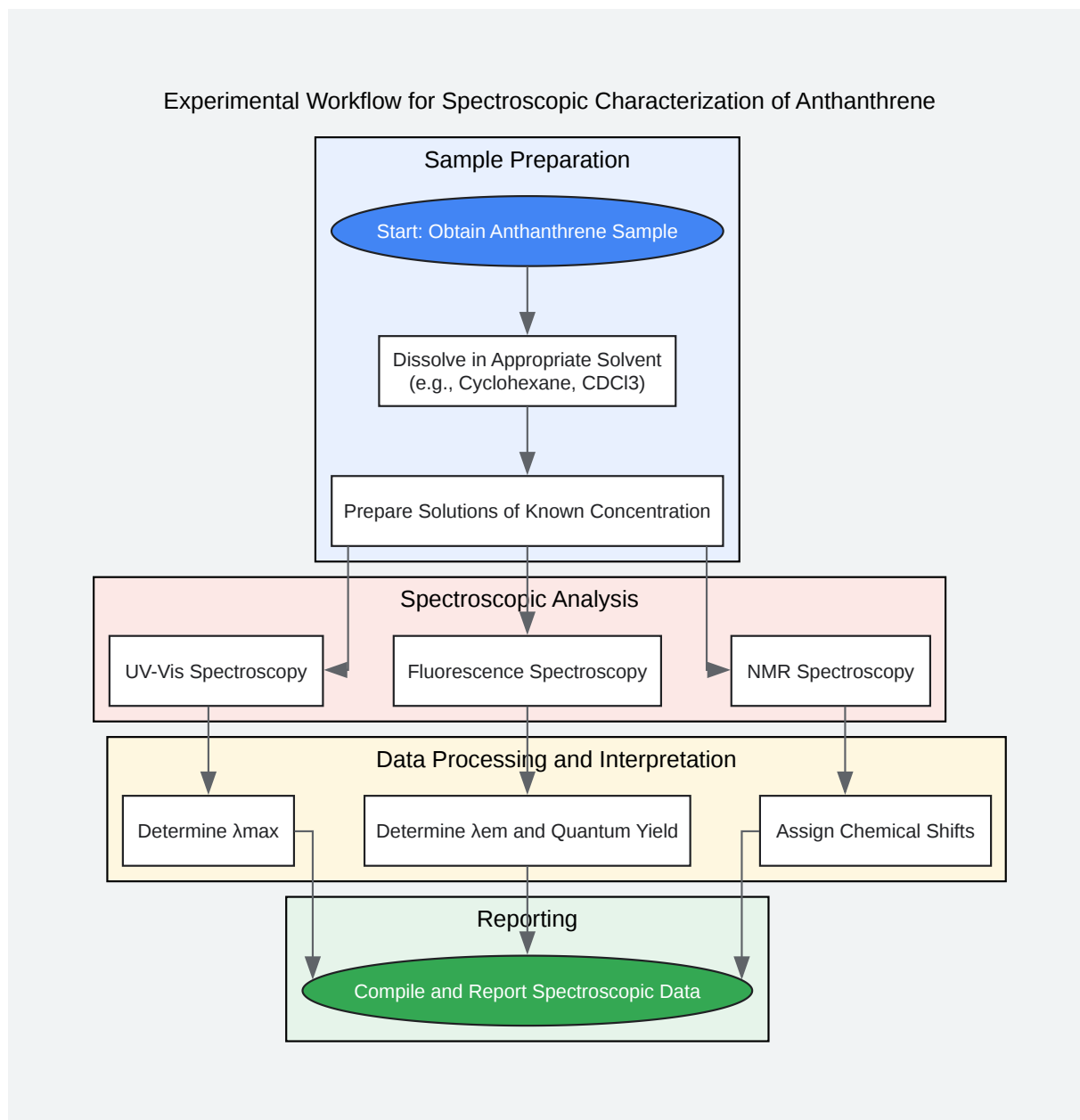
General Methodology:

- Crystal Growth: Single crystals of **anthanthrene** suitable for X-ray diffraction are grown, for example, by slow evaporation of a saturated solution.
- Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. X-rays are diffracted by the crystal, and the diffraction pattern is recorded by a detector.
- Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure. While a specific CCDC deposition number for unsubstituted **anthanthrene** was not identified, data for derivatives are available, indicating that this technique is applicable.

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a polycyclic aromatic hydrocarbon like **anthanthrene**.



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Caption: A flowchart of the experimental workflow for spectroscopic characterization of **anthanthrene**.

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Phone: (601) 213-4426
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